![molecular formula C17H22N2O4 B2632591 (1R,5S)-N-(3,4,5-三甲氧基苯基)-8-氮杂双环[3.2.1]辛-2-烯-8-甲酰胺 CAS No. 1797367-27-1](/img/structure/B2632591.png)
(1R,5S)-N-(3,4,5-三甲氧基苯基)-8-氮杂双环[3.2.1]辛-2-烯-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as AT-1001, is a compound that has been studied for its potential therapeutic applications.
科学研究应用
Anticancer Activity
The synthesis and evaluation of novel compounds derived from 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have revealed promising anticancer properties . These derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. Notably, most of the tested compounds demonstrated significant activity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound’s potential as an anticancer agent warrants further investigation.
Antitubulin Agents
Another avenue of research involves the design and synthesis of novel antitubulin agents. Compounds containing the N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one scaffold were evaluated for their in vitro cytotoxicity against human colon cancer cells (HCT-116). These agents were synthesized through consecutive Chan–Lam and Buchwald–Hartwig couplings. Further studies are needed to explore their mechanism of action and potential clinical applications .
Cell Cycle Modulation
Recent investigations have shown that certain derivatives of this compound cause a significant accumulation of cells in the G2/M phase of the cell cycle, accompanied by a decrease in other phases (especially the G0/G1 phase ). This modulation of the cell cycle suggests potential therapeutic applications .
Other Biological Activities
While the above applications are well-documented, there may be additional biological activities associated with this compound. Researchers continue to explore its potential in areas such as anti-HIV, anti-inflammatory, antimicrobial, and anticonvulsant activities .
属性
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-14-9-11(10-15(22-2)16(14)23-3)18-17(20)19-12-5-4-6-13(19)8-7-12/h4-5,9-10,12-13H,6-8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBLFOVPVICRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。